Methyl Oxindole-5-carboxylate

Description

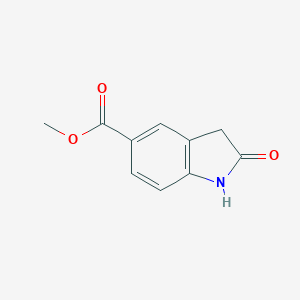

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPPDZFRDSSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378515 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-10-4 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Oxindole-5-carboxylate

Introduction: The Significance of the Oxindole Core in Modern Drug Discovery

The oxindole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and pharmacologically active compounds. Its unique bicyclic structure, featuring a fused benzene and pyrrolidone ring, provides a rigid framework amenable to diverse functionalization. This versatility has made it a cornerstone in medicinal chemistry, with oxindole derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition, antiviral properties, and anticancer effects. Methyl Oxindole-5-carboxylate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, making its efficient and scalable synthesis a topic of significant interest to researchers in drug development. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the strategic selection of starting materials and the mechanistic rationale behind the chosen reaction pathways.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and industrially relevant methods often involve the construction of the oxindole ring system through a reductive cyclization of a suitably substituted nitroaromatic precursor. This approach offers the advantage of readily available starting materials and robust reaction conditions. More contemporary methods, such as palladium-catalyzed intramolecular C-H amination, are also emerging as powerful tools for the construction of the indoline core. This guide will focus on the most established and well-documented synthetic pathways.

Primary Synthetic Route: Reductive Cyclization of a Substituted Phenylacetate Derivative

A widely employed and scalable synthesis of this compound commences with 4-chloro-3-nitrobenzoic acid. This multi-step process is a classic example of strategic functional group manipulation to construct the target heterocyclic system.

Logical Workflow for the Reductive Cyclization Pathway

Caption: Synthetic workflow from 4-chloro-3-nitrobenzoic acid.

Step 1: Esterification of 4-Chloro-3-nitrobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent its interference in subsequent reaction steps.

-

Reaction: 4-Chloro-3-nitrobenzoic Acid → Methyl 4-chloro-3-nitrobenzoate

-

Reagents and Conditions: Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) (catalytic), Reflux.

-

Mechanistic Insight: This is a classic Fischer esterification reaction. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent dehydration yields the methyl ester.

Step 2: Nucleophilic Aromatic Substitution with Dimethyl Malonate

This key step introduces the carbon framework necessary for the formation of the pyrrolidone ring.

-

Reaction: Methyl 4-chloro-3-nitrobenzoate + Dimethyl malonate → Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate

-

Reagents and Conditions: Sodium hydride (NaH) or Potassium tert-butoxide, Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Mechanistic Insight: The strong base deprotonates dimethyl malonate to form a nucleophilic enolate. This enolate then displaces the chloride on the aromatic ring via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate.

Step 3: Hydrolysis and Decarboxylation (Krapcho Decarboxylation)

This step removes one of the ester groups from the malonate moiety to generate the required phenylacetate derivative.

-

Reaction: Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate → Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate

-

Reagents and Conditions: Lithium chloride (LiCl), Dimethyl sulfoxide (DMSO), Water, Heat.

-

Mechanistic Insight: This reaction often proceeds via a Krapcho decarboxylation mechanism. The chloride ion acts as a nucleophile, attacking one of the methyl esters to form methyl chloride and a carboxylate salt. The presence of water and heat facilitates the decarboxylation of the resulting β-keto acid derivative.

Step 4: Reductive Cyclization to Form the Oxindole Ring

This is the final and most critical step in the synthesis, where the oxindole core is formed.

-

Reaction: Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate → Methyl 2-oxoindoline-5-carboxylate

-

Reagents and Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., Fe/acetic acid, SnCl₂/HCl).

-

Mechanistic Insight: The nitro group is first reduced to an amino group. The newly formed aniline then undergoes an intramolecular cyclization by attacking the ester carbonyl group, displacing methanol to form the lactam ring of the oxindole. This reaction is a classic example of a reductive cyclization.

Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on established procedures for similar transformations.

Step 1: Methyl 4-chloro-3-nitrobenzoate To a solution of 4-chloro-3-nitrobenzoic acid (50 g, 0.248 mol) in methanol (500 mL) is added concentrated sulfuric acid (5 mL) dropwise. The mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (300 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 4-chloro-3-nitrobenzoate as a solid.

Step 2: Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate To a suspension of sodium hydride (60% dispersion in mineral oil, 11.9 g, 0.298 mol) in anhydrous DMF (250 mL) at 0 °C is added dimethyl malonate (39.4 g, 0.298 mol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of Methyl 4-chloro-3-nitrobenzoate (53.5 g, 0.248 mol) in DMF (100 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water (50 mL) and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (400 mL) and water (200 mL). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 3: Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate A mixture of Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate (70 g, 0.215 mol), lithium chloride (18.2 g, 0.430 mol), water (7.7 mL, 0.430 mol), and DMSO (350 mL) is heated to 150 °C for 4 hours. After cooling, the reaction mixture is poured into ice water (1 L) and extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine, dried, and concentrated to yield Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate.

Step 4: Methyl 2-oxoindoline-5-carboxylate To a solution of Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate (50 g, 0.187 mol) in a mixture of ethanol (400 mL) and water (100 mL) is added iron powder (52.2 g, 0.935 mol) and ammonium chloride (10.0 g, 0.187 mol). The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization to afford Methyl 2-oxoindoline-5-carboxylate.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 4-Chloro-3-nitrobenzoic Acid | Methyl 4-chloro-3-nitrobenzoate | CH₃OH, H₂SO₄ | >95% |

| 2 | Methyl 4-chloro-3-nitrobenzoate | Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate | Dimethyl malonate, NaH | 80-90% |

| 3 | Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)malonate | Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate | LiCl, DMSO, H₂O | 85-95% |

| 4 | Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate | Methyl 2-oxoindoline-5-carboxylate | Fe, NH₄Cl or H₂, Pd/C | 70-85% |

Alternative Synthetic Strategies

While the reductive cyclization of substituted phenylacetates is a robust method, other synthetic strategies offer alternative entries to the this compound core.

Palladium-Catalyzed Intramolecular C-H Amination

A more modern approach involves the direct formation of the N-C bond of the oxindole ring through a palladium-catalyzed intramolecular C-H amination.

-

Starting Material: A suitably substituted N-protected β-arylethylamine. For the synthesis of this compound, this would likely be a derivative of methyl 4-(2-aminoethyl)benzoate.

-

Reaction: Intramolecular cyclization of an N-acyl or N-sulfonyl protected β-phenethylamine derivative.

-

Reagents and Conditions: A palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine ligand), and an oxidant.

-

Mechanistic Insight: The reaction is believed to proceed through a concerted metalation-deprotonation mechanism, where the palladium catalyst activates a C-H bond ortho to the ethylamine side chain, followed by reductive elimination to form the C-N bond and close the ring.

Caption: Palladium-catalyzed C-H amination approach.

This method offers the potential for greater atom economy and milder reaction conditions compared to classical methods, though the synthesis of the requisite starting materials can be more complex.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the reductive cyclization of substituted nitrophenylacetate derivatives representing a reliable and scalable route. This method, starting from readily available materials like 4-chloro-3-nitrobenzoic acid, provides a robust pathway for obtaining this key intermediate. As the demand for novel therapeutics based on the oxindole scaffold continues to grow, the development of even more efficient, cost-effective, and environmentally benign synthetic methods will remain a key focus for chemical researchers. The exploration of catalytic C-H activation and other modern synthetic methodologies will undoubtedly pave the way for the next generation of oxindole synthesis.

References

- A process for the preparation of oxindole derivatives. WO 2006/062972 A1, June 15, 2006.

-

Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons, July 1, 2022. [Link]

-

He, G., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic letters, 14(11), 2932–2935. [Link]

-

Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945–2964. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873–2920. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry 2022, 87 (22), 15693-15702. [Link]

A Comprehensive Technical Guide to the Spectral Analysis of Methyl Oxindole-5-carboxylate

This guide provides an in-depth analysis of the spectral data for Methyl Oxindole-5-carboxylate (also known as Methyl 2-oxoindoline-5-carboxylate), a key intermediate in organic synthesis and medicinal chemistry. The structural elucidation of this molecule is paramount for its application in the development of novel pharmaceuticals, dyes, and agrochemicals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a thorough reference for its characterization.

Introduction to this compound

This compound (CAS No. 199328-10-4) is a derivative of oxindole, a bicyclic aromatic compound. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The structural integrity and purity of this compound are critical for its use in further chemical transformations. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity. While complete, officially published experimental spectra are not always readily available in a single source, data from commercial suppliers and related literature provide a consistent picture of its spectral characteristics. For instance, a certificate of analysis for a commercially available sample confirms that its ¹H NMR and LCMS data are consistent with the expected structure and that its purity, as determined by NMR, is typically ≥97.0%[1].

The structure of this compound, illustrated below, forms the basis for the interpretation of its spectral data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of related structures and data from commercial sources.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their local electronic environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | NH (indole) |

| ~7.8 | Doublet | 1H | Ar-H (H-6) |

| ~7.7 | Singlet | 1H | Ar-H (H-4) |

| ~6.8 | Doublet | 1H | Ar-H (H-7) |

| ~3.8 | Singlet | 3H | OCH₃ |

| ~3.5 | Singlet | 2H | CH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency used.

Interpretation:

-

The downfield singlet at approximately 10.5 ppm is characteristic of the acidic indole N-H proton.

-

The aromatic region shows three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns are dictated by their coupling with neighboring protons.

-

The sharp singlet at around 3.8 ppm integrating to three protons is indicative of the methyl ester group.

-

The singlet at approximately 3.5 ppm, integrating to two protons, corresponds to the methylene group (CH₂) at the 3-position of the oxindole ring.

¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C=O (amide) |

| ~167 | C=O (ester) |

| ~142 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~124 | Ar-C (quaternary) |

| ~109 | Ar-CH |

| ~52 | OCH₃ |

| ~36 | CH₂ |

Interpretation:

-

The two downfield signals at ~177 ppm and ~167 ppm are assigned to the amide and ester carbonyl carbons, respectively.

-

The signals in the 109-142 ppm range correspond to the aromatic carbons. Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

The signal at ~52 ppm is characteristic of the methyl carbon of the ester group.

-

The upfield signal at ~36 ppm corresponds to the methylene carbon at the 3-position.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 | Strong, Broad | N-H Stretch (amide) |

| ~1725 | Strong, Sharp | C=O Stretch (ester) |

| ~1680 | Strong, Sharp | C=O Stretch (amide, lactam) |

| ~1610 | Medium | C=C Stretch (aromatic) |

| ~1250 | Strong | C-O Stretch (ester) |

Interpretation:

-

The broad absorption band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group.

-

The two strong, sharp peaks at approximately 1725 cm⁻¹ and 1680 cm⁻¹ are indicative of the ester and amide carbonyl groups, respectively. The position of these bands can provide insight into the electronic environment of the carbonyls.

-

The absorption at ~1610 cm⁻¹ is due to the C=C stretching vibrations within the aromatic ring.

-

The strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester functionality.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good quality spectrum.

-

Data Processing: Perform a background subtraction to remove atmospheric (CO₂ and H₂O) absorptions.

Caption: Correlation of functional groups to IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 191

-

Key Fragments:

-

m/z = 160 ([M - OCH₃]⁺)

-

m/z = 132 ([M - COOCH₃]⁺)

-

Interpretation: The mass spectrum should show a prominent molecular ion peak at m/z 191, corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure. The loss of a methoxy radical (•OCH₃) would result in a fragment at m/z 160. The loss of the entire methoxycarbonyl radical (•COOCH₃) would lead to a fragment at m/z 132.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ or Electron Ionization (EI) for observing the molecular ion and fragmentation patterns.

-

Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl Oxindole-5-carboxylate

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-5-carboxylate, a compound of significant interest in medicinal chemistry and organic synthesis, serves as a crucial intermediate for a range of pharmaceuticals, dyes, and agrochemicals.[1] Its distinct molecular structure, featuring an indole framework, makes it a valuable component in the development of bioactive molecules, including potential anti-cancer and neuroprotective agents.[1] This guide provides a comprehensive overview of the key physical properties of Methyl Oxindole-5-carboxylate, specifically its melting point and solubility, offering a foundational understanding for its application in research and development.

I. Melting Point Determination

The melting point of a pure crystalline compound is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[2] For this compound, the established melting point is in the range of 192-199°C.[3] Impurities in a sample typically lead to a depression and broadening of the melting point range.[2]

| Property | Value | Source(s) |

| Melting Point | 192-199 °C | ChemBK[3] |

The capillary method is the standard technique for determining the melting point of a solid crystalline substance.[4][5]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is observed and recorded.[5]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform heat transfer.[4] If necessary, gently crush any coarse crystals using a mortar and pestle.[4]

-

Capillary Tube Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Modern apparatuses allow for precise control of the heating rate and digital recording of the melting range.[5]

-

Initial Rapid Heating: For an unknown sample or a rough estimation, rapidly heat the sample to get an approximate melting point.[2]

-

Precise Determination: For an accurate measurement, start heating at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (initial melting point) to the temperature at which the entire sample becomes a clear liquid (final melting point).[5][6] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Caption: Workflow for Capillary Melting Point Determination.

II. Solubility Profile

Understanding the solubility of this compound is critical for its use in various applications, from designing reaction conditions in organic synthesis to formulating it for biological assays. The general principle of "like dissolves like" provides a preliminary guide to its solubility, suggesting that its polarity will govern its solubility in different solvents.[7]

A systematic approach to solubility testing can provide valuable information about the functional groups and overall polarity of a compound.[8][9]

Principle: The solubility of a solute in a solvent is determined by observing whether the solute dissolves completely, partially, or not at all in a given solvent at a specific temperature.[10]

Methodology:

-

Initial Solvent Screening:

-

Place approximately 25 mg of this compound into separate small test tubes.

-

To each tube, add 0.75 mL of a different solvent (e.g., water, diethyl ether, ethanol, acetone, dimethyl sulfoxide) in small portions, shaking vigorously after each addition.[8]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.

-

-

Aqueous Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).[9][11]

-

5% NaOH: Solubility in this basic solution suggests the presence of an acidic functional group.[11]

-

5% NaHCO₃: Solubility in this weak base indicates a relatively strong acidic functional group, such as a carboxylic acid.[8]

-

5% HCl: Solubility in this acidic solution points to the presence of a basic functional group, like an amine.[9][11]

-

-

Solubility in Concentrated Acid:

Caption: Systematic Workflow for Qualitative Solubility Testing.

Conclusion

The physical properties of this compound, particularly its well-defined melting point and its solubility characteristics, are fundamental to its handling, purification, and application in scientific research and development. The methodologies outlined in this guide provide a robust framework for the accurate determination of these properties, ensuring data integrity and facilitating the successful use of this versatile compound in the synthesis of novel molecules.

References

-

ChemBK. (2024, April 9). Methyl 2-oxindole-5-carboxylate in stock Factory. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Diablo Valley College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chembk.com [chembk.com]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. store.astm.org [store.astm.org]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Discovery and History of Oxindole-5-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole core is a privileged heterocyclic scaffold that forms the foundation of numerous natural products and synthetic pharmaceuticals. Its unique structural features and broad spectrum of biological activities have established it as a significant pharmacophore in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of a specific, yet crucial subclass: oxindole-5-carboxylates. We will delve into the historical context of oxindole alkaloids, explore the development of synthetic methodologies for the oxindole core, and detail the specific strategies for introducing the carboxylate functionality at the 5-position. This guide is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering insights into the causality behind experimental choices and providing detailed, validated protocols for key synthetic transformations.

Introduction: The Oxindole Scaffold - A Privileged Structure in Medicinal Chemistry

The oxindole, or 1,3-dihydro-2H-indol-2-one, is a bicyclic aromatic heterocyclic organic compound.[1] Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring with a carbonyl group at the second position.[1][2] This deceptively simple architecture allows for functionalization at multiple positions, leading to a vast chemical space with diverse biological activities.

The significance of the oxindole scaffold in drug discovery is underscored by the number of approved drugs and clinical candidates that incorporate this moiety. These compounds span a wide range of therapeutic areas, including oncology (e.g., Sunitinib, Nintedanib), neurology (e.g., Ropinirole), and cardiovascular disease (e.g., Indolidan, Adibendan).[2][3][4] The oxindole core's ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid structure, makes it an ideal framework for interacting with various biological targets.[4]

Oxindole derivatives have demonstrated a plethora of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[5][6][7] This broad biological profile has fueled intense interest in the development of novel synthetic methodologies to access diverse and complex oxindole structures.[8]

Historical Perspective: From Natural Alkaloids to Synthetic Scaffolds

The story of oxindoles begins with their discovery in nature. The first oxindole derivative to be isolated was an alkaloid from the bark of the tropical climber Uncaria tomentosa, commonly known as cat's claw.[3][5][6][9] Indigenous peoples of the Amazon rainforest have used this plant for centuries in traditional medicine to treat a variety of ailments, including inflammation, infections, and gastric ulcers.[3][10] This traditional use hinted at the potent biological activity of the constituent compounds.

Scientific investigation into Uncaria tomentosa led to the identification of a class of compounds known as monoterpenoid oxindole alkaloids (MOAs).[11][12] These natural products, such as rhynchophylline and isorhynchophylline, feature a unique spirocyclic oxindole structure and have been shown to possess activities like NMDA receptor antagonism and calcium channel blockade.[1][12] The discovery of these naturally occurring oxindoles sparked the interest of chemists and pharmacologists, paving the way for further exploration of this chemical class.

The transition from isolating oxindoles from natural sources to synthesizing them in the laboratory was a crucial step in unlocking their full therapeutic potential. Early synthetic efforts were often challenging, but the development of new reactions and catalytic systems has made the construction of the oxindole core and its derivatives more efficient and versatile.[8]

The Emergence of Oxindole-5-Carboxylates: A Key Functional Group

While the initial focus was on the naturally occurring oxindole alkaloids, medicinal chemists soon recognized the potential of synthetic derivatives. The introduction of various functional groups onto the oxindole scaffold allows for the fine-tuning of its physicochemical properties and biological activity. The carboxylate group, in particular, is a valuable addition due to its ability to participate in hydrogen bonding and ionic interactions, which can enhance binding to biological targets.

The placement of the carboxylate group at the 5-position of the oxindole ring has proven to be particularly advantageous in the development of potent and selective therapeutic agents. This specific substitution pattern has been explored in the context of various drug discovery programs. For instance, the synthesis of (+)-6-Carbamoyl-3-(2-chlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-130686), a potent growth hormone secretagogue, highlights the importance of substitution at and around the 5-position.[13]

Synthetic Strategies for Oxindole-5-Carboxylates

The synthesis of oxindole-5-carboxylates can be broadly approached in two ways:

-

Construction of the oxindole ring from a precursor already containing the 5-carboxylate group.

-

Introduction of the carboxylate group onto a pre-formed oxindole scaffold.

The choice of strategy often depends on the availability of starting materials and the desired overall substitution pattern of the final molecule.

Building the Ring: Synthesis from 5-Carboxy-Substituted Precursors

A common and effective strategy involves the cyclization of a suitably substituted aniline derivative that already bears the carboxylate functionality at the desired position.

Experimental Protocol: Synthesis of Oxindole-5-carboxylic acid from Indole-5-carboxylic acid [14]

This protocol outlines a method for the conversion of indole-5-carboxylic acid to oxindole-5-carboxylic acid via a bromination and subsequent reductive cyclization.

Materials:

-

Indole-5-carboxylic acid

-

Ethanol (99%)

-

tert-Butanol

-

Lithium bromide (LiBr)

-

Acetic acid

-

Bromine (Br₂)

-

Zinc dust (<10 micron)

-

Methanol

-

6M Hydrochloric acid (HCl)

Procedure:

-

Preparation of the Indole Solution: In a 1L round-bottom flask, dissolve 5.00 g (31.0 mmol) of indole-5-carboxylic acid in a mixture of 120 mL of 99% ethanol and 180 mL of tert-butanol. Cool the solution to +5 °C in an ice bath.

-

Preparation of the Bromine Solution: In a separate addition funnel, prepare a solution of 9.0 g (103.6 mmol) of lithium bromide in 60 mL of neat acetic acid. Carefully add 5.0 mL (16.0 g; 100.1 mmol) of neat bromine to the LiBr solution and swirl to mix.

-

Bromination: Add the bromine/LiBr solution dropwise to the vigorously stirred indolecarboxylic acid solution at +5 °C over a period of 90 minutes. After the addition is complete, wash the addition funnel with 2 x 5 mL of ethanol and add the washings to the reaction mixture.

-

Reaction Quenching and Zinc Reduction: Allow the reaction mixture to stir at +5 to +15 °C for 1 hour and then at 15 °C for an additional 15 minutes. Dilute the reaction mixture with 100 mL of acetic acid. Add 20 g (306 mmol) of zinc dust in one portion (caution: gas evolution). Stir the mixture in an open flask at ambient temperature overnight (16 hours).

-

Work-up and Isolation: The next day, collect the precipitated solids by filtration, wash with ethanol, and dry by suction. Transfer the solid (a mix of product, unreacted zinc, and zinc salts) to a beaker and suspend it in 300 mL of boiling methanol. Filter the hot suspension. Repeat the extraction with boiling methanol twice more to separate the product from the unreacted zinc.

-

Purification: Combine the methanolic filtrates and evaporate to dryness. Separately, concentrate the acetic acid/LiBr-containing filtrates on a rotary evaporator to a small volume. Dilute the residue with 0.6 L of water and acidify with 6M HCl to approximately pH 1.5. Combine this acidic aqueous mixture with the evaporation residue from the methanolic filtrates. The final product, oxindole-5-carboxylic acid, will precipitate and can be collected by filtration.

Causality Behind Experimental Choices:

-

Use of LiBr: Lithium bromide is used to form a less reactive bromine species, which allows for more controlled bromination of the electron-rich indole ring, minimizing side reactions.

-

Zinc Dust in Acetic Acid: This combination serves as a reducing agent to facilitate the reductive cyclization to the oxindole core. The acidic medium is necessary for the reaction to proceed.

-

Methanol Extraction: Boiling methanol is used to selectively dissolve the organic product, leaving behind the inorganic zinc salts and unreacted zinc metal.

Late-Stage Functionalization: Introducing the Carboxylate Group

An alternative approach involves the direct carboxylation of a pre-existing oxindole ring. This can be achieved through various methods, including Friedel-Crafts type reactions or metal-catalyzed C-H activation. While potentially more convergent, this strategy can sometimes suffer from issues of regioselectivity.

Conceptual Workflow: Palladium-Catalyzed Carboxylation

Caption: Conceptual workflow for Pd-catalyzed C-H carboxylation of oxindole.

Biological Activities and Therapeutic Potential of Oxindole-5-Carboxylates

The incorporation of a carboxylate group at the 5-position of the oxindole ring has been shown to be a key determinant of biological activity in several contexts. For example, derivatives of benzo[g]indol-3-carboxylates have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an important target in inflammation.[15] Specifically, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrated significant inhibitory activity.[15]

Furthermore, the synthesis of novel 5-substituted indole-2-carboxamides has led to the discovery of dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), which have potent antiproliferative action against various cancer cell lines.[16] These findings highlight the therapeutic potential of oxindole-5-carboxylates and their derivatives in oncology and inflammatory diseases.

Future Directions and Conclusion

The discovery and development of oxindole-5-carboxylates represent a significant area of research in medicinal chemistry. The journey from the identification of oxindole alkaloids in traditional medicine to the rational design and synthesis of highly potent and selective drug candidates is a testament to the power of chemical synthesis and our growing understanding of structure-activity relationships.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, particularly for the construction of complex and highly functionalized oxindole-5-carboxylates.[17][18][19][20] The exploration of novel biological targets for this class of compounds will also be a key area of investigation. The continued application of computational methods, such as molecular docking and dynamics simulations, will aid in the design of new derivatives with improved pharmacological profiles.[21][22][23][24]

References

- (2015-01-30). Oxindoles and Their Pharmaceutical Significance-an Overview.

- Ingredient: Oxindole alkaloids. Caring Sunshine.

- (2024-07-18). Catalytic Asymmetric Syntheses of 3-Monosubstituted Oxindoles.

- (2018-05-29). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles.

- (2018-06-19). Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles. PubMed.

- Enantioselective Synthesis of 3,3-Disubstituted Oxindoles through Pd-Catalyzed Cyanoamidation.

- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed.

- (2022-03-23). Oxindole and its derivatives: A review on recent progress in biological activities.

- Catalytic Enantioselective Synthesis of Spirooxindoles by Oxidative Rearrangement of Indoles.

- Oxindole Derivatives as Orally Active Potent Growth Hormone Secretagogues.

- Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents: Future Medicinal Chemistry. Taylor & Francis.

- (2016-11-10). Oxindole: A chemical prism carrying plethora of therapeutic benefits. PubMed.

- (2021-01-06). Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry.

- Structure of commercially available drugs with an oxindole core.

- (2018-03-06). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers.

- Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evalu

- (2010-09-29). Oxindole-5-carboxylic acid. Org Prep Daily.

- Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ChemRxiv.

- Oxindole synthesis. Organic Chemistry Portal.

- Oxindole compounds, solvent-free synthesis and use thereof.

- Oxindole. Wikipedia.

- (2023-05-11).

- (2023-05-11).

- Some selective examples of biologically active compounds bearing an oxindole motif.

- (2024-10-03). Biosynthesis of oxindole alkaloids: Recent advances and challenges. PubMed.

- Representative examples of biologically active oxindoles and dihydroquinoline‐2‐ones.

- (2022-02-23). Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies.

- Biosynthesis of oxindole alkaloids: Recent advances and challenges.

- Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation.

- (2023-07-18).

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- The Chemistry of Oxindole.

- Formation of the main product ions of natural and unnatural oxindole alkaloids 3, 3b and 3c.

- Oxindole – Knowledge and References. Taylor & Francis.

- (2020-08-18). Metal-Catalyzed Approaches toward the Oxindole Core. PubMed.

- (2009-12-01). Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed.

Sources

- 1. Oxindole - Wikipedia [en.wikipedia.org]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metal-Catalyzed Approaches toward the Oxindole Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Biosynthesis of oxindole alkaloids: Recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 15. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of Synthetic Methodologies via Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactivity of the Methyl Oxindole-5-carboxylate Core

Abstract

The oxindole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of natural products and pharmaceutical agents.[1][2][3][4] Its significance in medicinal chemistry is exemplified by approved drugs like sunitinib, ropinirole, and nintedanib, which leverage the unique stereoelectronic properties of this framework.[3] This guide focuses on the methyl oxindole-5-carboxylate derivative, providing an in-depth analysis of its fundamental reactivity. We will dissect the three primary reactive zones—the N1-amide, the C3-methylene, and the aromatic ring—exploring how the interplay between the lactam, the enolizable methylene unit, and the electron-withdrawing C5-ester substituent dictates its chemical behavior. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness this versatile scaffold for synthetic innovation.

Introduction: The Architectural & Electronic Landscape

The this compound core is characterized by a bicyclic structure fusing a benzene ring with a pyrrolidin-2-one (γ-lactam) ring. Its reactivity is not monolithic but is rather a composite of distinct electronic environments.

-

The N1 Amide: The nitrogen atom is part of a lactam. While its lone pair contributes to the aromaticity of the benzene ring, the adjacent carbonyl group significantly reduces its basicity and nucleophilicity compared to an aniline. However, the N-H proton is acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic for subsequent functionalization.

-

The C3 Methylene: Positioned alpha to the amide carbonyl, the C3 protons are notably acidic (pKa in DMSO ≈ 18-20 for parent oxindole). Deprotonation generates a nucleophilic enolate, which is the cornerstone of C3 functionalization. This position is a prochiral center, making it a prime target for asymmetric synthesis.[5][6][7]

-

The Aromatic Ring & C5-Substituent: The benzene portion of the scaffold is subject to electrophilic aromatic substitution (EAS) and modern C-H functionalization reactions.[8][9] The reactivity and regioselectivity are governed by a nuanced interplay between the activating, ortho,para-directing amino group (N1) and the deactivating, meta-directing amide carbonyl and methyl-5-carboxylate groups. The C5-ester acts as a key electronic sink and a synthetic handle for further derivatization.

The following diagram provides a high-level overview of the core's reactive sites.

Caption: Overview of the primary reactive zones of the this compound core.

Synthesis of the this compound Scaffold

While numerous methods exist for oxindole synthesis, a common and reliable strategy for this specific derivative is the reductive cyclization of a corresponding 2-nitrophenylacetate precursor. This approach is robust and allows for the early introduction of the required carboxylate functionality.

Causality of Method Selection: The choice of a reductive cyclization (e.g., using H₂/Pd/C, Fe/AcOH, or Na₂S₂O₄) is predicated on the commercial availability of substituted 2-nitrotoluenes. Oxidation of the benzylic methyl group followed by esterification and subsequent functionalization of the α-position provides the key nitro-ester intermediate, which upon reduction of the nitro group, undergoes spontaneous intramolecular lactamization to furnish the desired oxindole core.

Caption: A representative synthetic workflow for the core scaffold construction.

Analysis of Core Reactivity

N1-Position: Alkylation and Arylation

Direct alkylation of the oxindole core presents a significant regioselectivity challenge. The C3-enolate and the N1-anion are both viable nucleophiles, often leading to mixtures of N- and C-alkylated products.

Expert Insight: To achieve selective N1-alkylation, the more acidic C3 position must be sterically or electronically masked. A highly effective strategy involves a three-step sequence: (1) Protection of C3 via a Knoevenagel condensation, (2) Alkylation of the N1-position, and (3) Removal of the C3 protecting group.[3] This approach leverages the reversible nature of the condensation and the unhindered nature of the N1-anion for a clean, high-yielding transformation.

Protocol: Selective N-Benzylation of this compound

-

Protection (Step 1):

-

To a solution of this compound (1.0 equiv) and N-methylpyrrole-2-carboxaldehyde (1.5 equiv) in ethanol, add piperidine (0.7 equiv).[3]

-

Reflux the mixture at 80 °C for 2 hours until TLC analysis indicates complete formation of the C3-protected adduct.

-

Cool the reaction, collect the precipitated solid by filtration, and wash with cold ethanol to yield the (Z)-methyl 2-((1-methyl-1H-pyrrol-2-yl)methylene)-3-oxoindoline-5-carboxylate.

-

-

N-Alkylation (Step 2):

-

Suspend the C3-protected oxindole (1.0 equiv), potassium carbonate (2.0 equiv), and a catalytic amount of potassium iodide (0.05 equiv) in DMF.[3]

-

Add benzyl bromide (1.2 equiv) and stir the mixture at 60 °C for 24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.

-

-

Deprotection (Step 3):

-

Dissolve the N-benzylated intermediate (1.0 equiv) in ethanol.

-

Add hydrazine hydrate (10.0 equiv) and stir the mixture at room temperature for 1 hour.[3]

-

Upon completion, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. The organic layer contains the desired N-benzylated product. Purify by column chromatography.

-

C3-Position: The Epicenter of Molecular Diversity

The C3 position is the most synthetically versatile site on the oxindole core.[2] Its ability to form a stabilized enolate allows for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. The resulting C3-substituted oxindoles often possess a quaternary stereocenter, a feature of immense interest in drug design.[7]

Key Transformations at C3:

-

Knoevenagel and Aldol Condensations: Reaction with aldehydes and ketones, typically under basic conditions (e.g., piperidine, pyrrolidine), generates 3-ylideneoxindoles.[4][10] These electron-deficient alkenes are valuable Michael acceptors for subsequent conjugate additions.

-

Michael Additions: The C3-enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems, such as nitroolefins.[1] This is a powerful method for constructing complex 3,3-disubstituted oxindoles.

-

Asymmetric Catalysis: Given the importance of stereochemistry, significant research has focused on catalytic asymmetric functionalization of the C3 position.[5] Methods include:

-

Formation of Spirooxindoles: Intramolecular reactions or cycloadditions involving the C3 position are used to construct spirocyclic systems, where the C3 carbon is shared between the oxindole ring and a new ring system.[12][13][14]

Data Presentation: Representative C3-Functionalization Reactions

| Reaction Type | Electrophile/Partner | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel | Cyclopentanone | Pyrrolidine, EtOH, reflux | 3-Cyclopentylideneoxindole | [4][10] |

| Michael Addition | Nitroolefins | Chiral bifunctional catalysts | 3-(Nitroalkyl)-3-subst.-oxindole | [1] |

| Allylic Alkylation | Allenes | Pd(0) / Chiral Trost Ligand | 3-Allyl-3-subst.-oxindole | [11] |

| [2+2] Cycloaddition | N-Allenamides | Chiral N,N'-dioxide/Ni(OTf)₂ | Spirocyclobutyl oxindole | [13] |

The Aromatic Ring: C-H Functionalization

While classical electrophilic aromatic substitution (EAS) is possible, the regiochemical outcome is complex due to the competing directing effects of the N1-activator and the C2/C5-deactivators. Modern transition-metal-catalyzed C-H functionalization offers a more precise and powerful alternative for modifying the carbocyclic ring.[8]

Expert Insight: Directing group strategies are paramount for achieving high regioselectivity in C-H functionalization.[9] For instance, a carbonyl group at the C3 position can direct palladium catalysts to functionalize the C4 position. The C5-ester in our core molecule deactivates the adjacent C4 and C6 positions, making C7 a potential site for functionalization, although this requires specific catalytic systems designed to overcome this electronic bias. For example, Fe-catalyzed cross-dehydrogenative arylation has been shown to be effective for 3-substituted oxindoles.[8]

Conclusion

The this compound core is a synthetically tractable and highly valuable scaffold. Its reactivity is defined by three distinct but interconnected regions. The C3-methylene is the primary locus for generating molecular complexity, particularly through asymmetric catalysis to install quaternary stereocenters. The N1-amide allows for substitution, provided that the more reactive C3-position is addressed through strategic protection. Finally, the aromatic ring, while electronically complex, is accessible through modern C-H functionalization techniques. A thorough understanding of this fundamental reactivity empowers chemists to rationally design and execute synthetic routes toward novel, biologically active molecules for drug discovery and development.

References

- Source: National Institutes of Health (NIH)

- Source: aarf.

- Source: National Institutes of Health (NIH)

- Title: Catalytic asymmetric synthesis of 3,3-disubstituted oxindoles: Diazooxindole joins the field Source: University of Groningen URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives Source: RSC Publishing URL

- Title: Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation Source: ACS Publications URL

- Title: Synthesis and Reactions of Novel Oxindoles Source: White Rose eTheses Online URL

- Title: C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES Source: IISER Pune URL

- Title: A Novel Strategy for the Synthesis of N-Alkylated Oxindoles Source: Thieme Connect URL

- Source: Oa.

- Source: National Institutes of Health (NIH)

- Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aarf.asia [aarf.asia]

- 6. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric synthesis of 3,3-disubstituted oxindoles: Diazooxindole joins the field - East China Normal University [pure.ecnu.edu.cn]

- 8. soc.chim.it [soc.chim.it]

- 9. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Palladium Catalyzed Asymmetric Addition of Oxindoles and Allenes: an Atom-Economical Versatile Method for the Construction of Chiral Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Stability of Methyl Oxindole-5-carboxylate Under Acidic and Basic Conditions

An In-Depth Technical Guide

Abstract

Methyl oxindole-5-carboxylate is a pivotal structural motif and a key intermediate in the synthesis of a multitude of pharmacologically active compounds.[1][2][3] Its journey from a laboratory reagent to a component within a final drug product necessitates a thorough understanding of its chemical stability. This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. We will explore the theoretical underpinnings of its degradation pathways, present detailed protocols for forced degradation studies, and outline the analytical methodologies required to assess its stability profile. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and require a robust understanding of its chemical liabilities.

Introduction: The Oxindole Core and Its Significance

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular properties.[4][5][6] this compound, specifically, serves as a versatile building block, allowing for further functionalization to create complex molecules.[1][3]

The stability of such an intermediate is paramount. Degradation can lead to the formation of impurities, reducing the yield and purity of subsequent synthetic steps and potentially introducing toxic components into a final active pharmaceutical ingredient (API). Therefore, a proactive investigation into its stability under stressed conditions—a practice known as forced degradation—is not merely an academic exercise but a critical component of robust process development and quality control.[7][8][9][10] This guide will dissect the two primary reactive sites of the molecule: the methyl ester at the 5-position and the lactam (cyclic amide) of the oxindole ring.

Stability Under Acidic Conditions

Under acidic conditions, the principal degradation pathway anticipated for this compound is the hydrolysis of the methyl ester group. The lactam of the oxindole ring is also susceptible to hydrolysis, but this typically requires more forcing conditions than ester hydrolysis.

Mechanism of Degradation: Acid-Catalyzed Ester Hydrolysis

Acid-catalyzed ester hydrolysis is an equilibrium-controlled process, the reverse of Fischer esterification.[11][12] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, in this case water, can then attack the activated carbonyl carbon. Following a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

The key steps are as follows: [13][14]

-

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

-

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final product, oxindole-5-carboxylic acid.

Because the reaction is reversible, driving it to completion requires a large excess of water, which is readily supplied by using dilute aqueous acid.[15][16][17]

Predicted Acidic Degradation Pathway

The primary degradation product under acidic conditions is expected to be Oxindole-5-carboxylic acid .

Caption: Predicted primary degradation pathway under acidic conditions.

Experimental Protocol: Forced Acidic Degradation

This protocol outlines a systematic approach to evaluating the stability of this compound in an acidic environment. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely consuming the parent compound.[10][18]

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Hydrochloric Acid (HCl), 1.0 M solution

-

Sodium Hydroxide (NaOH), 1.0 M solution (for neutralization)

-

Class A volumetric flasks, pipettes

-

HPLC system with UV or DAD detector

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Reaction Setup:

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 1.0 M HCl.

-

Dilute to the mark with a 50:50 mixture of water and methanol. This results in a final concentration of 0.1 mg/mL of the drug in 0.1 M HCl.

-

Prepare a control sample by following the same procedure but replacing the 1.0 M HCl with 5 mL of deionized water.

-

-

Stress Condition: Place the reaction and control flasks in a water bath set to 60°C. Monitor the reaction over time (e.g., at 0, 2, 4, 8, and 24 hours).

-

Time Point Sampling & Quenching:

-

At each time point, withdraw a 1 mL aliquot from the reaction flask.

-

Immediately neutralize the aliquot by adding an equimolar amount of 1.0 M NaOH (in this case, 100 µL) to quench the reaction.

-

Dilute the neutralized sample as needed for HPLC analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 4). Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

Stability Under Basic Conditions

In basic media, both the ester and the lactam functionalities are susceptible to hydrolysis. The hydrolysis of the ester, known as saponification, is typically faster and is an irreversible process.

Mechanism of Degradation: Base-Catalyzed Hydrolysis (Saponification)

Unlike its acid-catalyzed counterpart, base-catalyzed ester hydrolysis is irreversible.[19][20] This is because the final step involves an acid-base reaction where the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive toward nucleophilic attack.[19]

The key steps are as follows: [11][19]

-

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

-

Deprotonation: The newly formed carboxylic acid is acidic, while the expelled methoxide ion is a strong base. A rapid and irreversible proton transfer occurs, yielding the final products: a carboxylate salt and methanol.

A secondary, and likely slower, degradation pathway involves the base-catalyzed hydrolysis of the lactam ring. This would result in the opening of the five-membered ring to yield an amino acid derivative.

Predicted Basic Degradation Pathway

The primary product is the salt of oxindole-5-carboxylic acid. A potential secondary product is the ring-opened amino acid.

Caption: Predicted primary and secondary degradation pathways under basic conditions.

Experimental Protocol: Forced Basic Degradation

This protocol is designed to assess stability in a basic environment.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Deionized Water (18 MΩ·cm)

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Hydrochloric Acid (HCl), 1.0 M solution (for neutralization)

-

Standard laboratory glassware and HPLC system

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Reaction Setup:

-

Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

-

Add 5 mL of 1.0 M NaOH.

-

Dilute to the mark with a 50:50 mixture of water and methanol to get a final concentration of 0.1 mg/mL of the drug in 0.1 M NaOH.

-

Prepare a control sample as described in the acidic protocol.

-

-

Stress Condition: Maintain the reaction and control flasks at room temperature (e.g., 25°C). Basic hydrolysis is often rapid and may not require heating. Monitor at appropriate time intervals (e.g., 0, 30, 60, 120, and 240 minutes).

-

Time Point Sampling & Quenching:

-

At each time point, withdraw a 1 mL aliquot.

-

Immediately neutralize with an equimolar amount of 1.0 M HCl (100 µL) to stop the reaction.

-

Dilute as needed for HPLC analysis.

-

-

Analysis: Analyze using a stability-indicating HPLC method.

Analytical Methodology and Workflow

A robust analytical method is crucial for accurately quantifying the degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[7][21][22] The method must be capable of separating the parent compound from all potential degradation products.

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent and expected degradants have significant absorbance (e.g., 254 nm), or Diode Array Detection (DAD) to assess peak purity.

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Overall Experimental Workflow

The entire process, from sample preparation to data analysis, follows a systematic workflow to ensure reliable and reproducible results.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. ajrconline.org [ajrconline.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [en.khanacademy.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pharmainfo.in [pharmainfo.in]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Handling and Storage of Methyl Oxindole-5-carboxylate

This guide provides an in-depth framework for the safe handling, storage, and disposal of Methyl Oxindole-5-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. The protocols and recommendations outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing a proactive approach to safety and procedural integrity.

Introduction: The Significance of this compound

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound, as a functionalized derivative, serves as a critical building block in the synthesis of these complex molecules. Its strategic importance necessitates a thorough understanding of its chemical properties and the implementation of rigorous handling and storage protocols to ensure experimental reproducibility and, most importantly, laboratory safety.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate management in a laboratory setting. While specific experimental data for the 5-carboxylate isomer is not extensively published, data from closely related isomers and the parent oxindole structure provide a reliable basis for procedural development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [3][4] |

| Molecular Weight | 191.18 g/mol | [3][4] |

| Appearance | White to yellow or pale reddish-yellow crystalline powder/solid | [5][6] |

| Melting Point | Data for related isomers suggest a range of 71°C to 128°C | [5][7] |

| Solubility | Insoluble in water; Soluble in methanol and dichloromethane. | [8] |

| Stability | Stable under normal conditions. | [9] |

Prudent Handling of this compound

Given its classification as a substance that can cause skin, eye, and respiratory irritation, a cautious and well-defined handling protocol is paramount.[5][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls. All operations involving this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[11][12][13]

Essential PPE includes:

-

Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[13]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

-

Respiratory Protection: For situations where dust formation is unavoidable and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[11][14]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. All necessary equipment, including spatulas, weighing paper, and reaction vessels, should be readily accessible.

-

Aliquotting: When transferring the solid, use techniques that minimize dust generation. Avoid pouring the powder directly; instead, use a spatula to carefully transfer the material.

-

Dissolution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10][11][14] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Optimized Storage Conditions

Proper storage is crucial for maintaining the chemical integrity of this compound and for ensuring a safe laboratory environment.

-

Container: Keep the compound in a tightly closed container to prevent contamination and reaction with atmospheric moisture.[5][10][12]

-

Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[10]

-

Temperature: Store in a cool, dry, and well-ventilated place.[5][10][15] Some suppliers recommend refrigeration (0 - 8 °C).[16]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[9][11]

Safety and First Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10][11][12] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[10][11][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[10][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11] |

Accidental Release and Spill Management

A clear and practiced spill response plan is essential.

Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

For small spills, after donning appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[17] Carefully sweep up the material and place it into a suitable, closed container for disposal.[10][17] Avoid generating dust during this process.[11]

Waste Disposal

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[12]

-

Chemical Waste: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11][12] It is recommended to dispose of the compound through an approved waste disposal plant.[10][11][12][14]

-

Container Disposal: Empty containers should not be reused. They should be disposed of as unused product in accordance with official regulations.[12][18]

Conclusion

This compound is a valuable compound in chemical research and development. Adherence to the handling, storage, and disposal guidelines outlined in this document is fundamental to ensuring the safety of laboratory personnel and the integrity of scientific research. A culture of safety, underscored by a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of responsible scientific practice.

References

-

National Center for Biotechnology Information. (n.d.). Methyl oxindole-7-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Oxindole-6-carboxylic acid methyl ester. PubChem Compound Database. Retrieved from [Link]

-

LookChem. Cas 16382-15-3,ETHYL 5-METHYLINDOLE-2-CARBOXYLATE. Retrieved from [Link]

-

American Chemistry Council. Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

- Yamai, Y., et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)

-

ChemRxiv. (2023). Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. Retrieved from [Link]